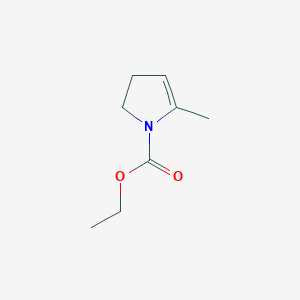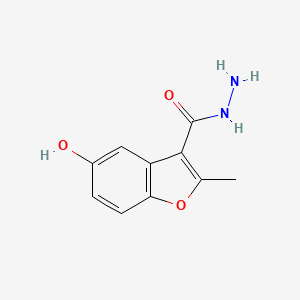![molecular formula C6H8N2OS B12871970 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of pyrazole derivatives with thioamide compounds under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the fused ring system .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-c]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole-thiazole ring system and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused ring system, known for their potential as anticancer agents.
1,3,4-thiadiazoles: These compounds have a different ring structure but share similar applications in medicinal chemistry.
Uniqueness
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H8N2OS |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H8N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2,6-7H,3-4H2 |
InChI-Schlüssel |
FTFHUVFWZNOAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=C(NN2CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


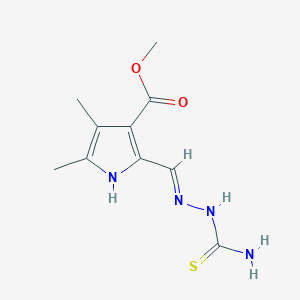
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
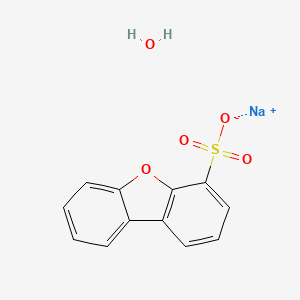
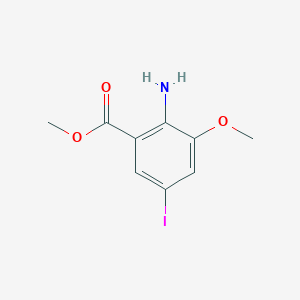
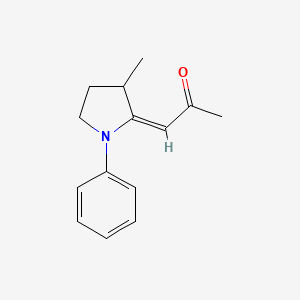
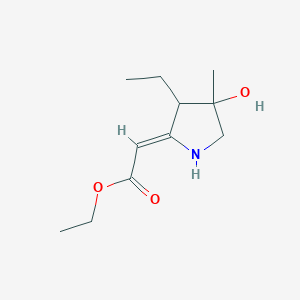
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)




